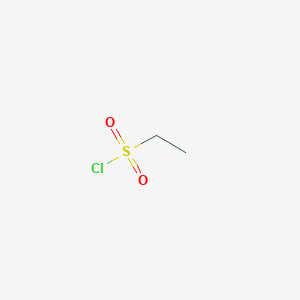

Ethanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in carbon disulfideslightly soluble (decomposes) in water and alcohol; very soluble in ether and dichloromethane.in water, 2.9x10+3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8649. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYHCSODNHYDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060486 | |

| Record name | Ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [HSDB] Colorless or yellow liquid; [MSDSonline] | |

| Record name | Ethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

177.5 °C | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon disulfide, Slightly soluble (decomposes) in water and alcohol; very soluble in ether and dichloromethane. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.29 [mmHg] | |

| Record name | Ethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Oil, Pale yellow | |

CAS No. |

594-44-5 | |

| Record name | Ethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B56ZOC898A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethanesulfonyl Chloride (CAS 594-44-5)

For Researchers, Scientists, and Drug Development Professionals

Ethanesulfonyl chloride, with the CAS registry number 594-44-5, is a reactive organosulfur compound widely utilized in organic synthesis.[1] Its utility stems from the electrophilic nature of the sulfur atom, making it an excellent precursor for the introduction of the ethanesulfonyl group into a wide array of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis and reaction protocols, and its role in biological pathways.

Chemical and Physical Properties

This compound is a colorless to light yellow or brownish liquid with a pungent odor.[2][3] It is moisture-sensitive and decomposes in water.[2] The following tables summarize its key physical and chemical properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C2H5ClO2S | [4] |

| Molecular Weight | 128.58 g/mol | [4] |

| Melting Point | -70 °C | [2] |

| Boiling Point | 177 °C (lit.) | [2][4] |

| Density | 1.357 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index | n20/D 1.452 (lit.) | [2][4] |

| Flash Point | 83 °C (182 °F) | [2][4] |

| Water Solubility | Decomposes | [2] |

| Solubility | Soluble in dichloromethane and ether | [5] |

| Appearance | Clear colorless to light yellow or light brownish to pinkish-purple liquid | [2] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 594-44-5 | [4] |

| InChI | InChI=1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3 | [6] |

| InChIKey | FRYHCSODNHYDPU-UHFFFAOYSA-N | [6] |

| SMILES | CCS(=O)(=O)Cl | [6] |

| EC Number | 209-842-5 | [4] |

| BRN | 773865 | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

1H NMR Spectrum

The 1H NMR spectrum of this compound typically shows a triplet corresponding to the methyl protons and a quartet for the methylene protons.

-

1H NMR (89.56 MHz, CDCl3): δ 3.694 (q, 2H), 1.621 (t, 3H)[7]

Mass Spectrum

The mass spectrum of this compound shows a characteristic fragmentation pattern. The NIST WebBook has a mass spectrum available for this compound.[8]

Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the S=O stretching vibrations. An IR spectrum is available from ChemicalBook.[9]

Experimental Protocols

This compound is a key reagent in the synthesis of sulfonamides and other sulfur-containing compounds.

Synthesis of this compound

A common method for the synthesis of alkanesulfonyl chlorides is the oxidative chlorination of the corresponding thiol or disulfide.[6]

Methodology:

Ethyl mercaptan is reacted with chlorine gas in the dark in pure water. The reaction temperature is maintained below 20 °C. This process is carried out over approximately 4 hours to yield this compound.[6]

Caption: Workflow for the synthesis of this compound.

Synthesis of N-substituted Ethanesulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Methodology:

-

To a solution of a primary amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add this compound (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for sulfonamide synthesis.

Biological Activity and Signaling Pathways

This compound has been identified as a potent inhibitor of several key biological targets.

Acetylcholinesterase Inhibition

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. The sulfonyl chloride moiety can react with nucleophilic residues, such as serine, in the active site of the enzyme, leading to irreversible inhibition.

Caption: Inhibition of Acetylcholinesterase by this compound.

Toll-like Receptor (TLR) Signaling Inhibition

This compound also acts as an inhibitor of Toll-like receptor 4 (TLR4) and TLR2/6 heterodimers.[10] These receptors are involved in the innate immune response and play a role in inflammatory conditions such as inflammatory bowel disease. By inhibiting these receptors, this compound can modulate the downstream inflammatory signaling pathways.

Caption: Inhibition of the TLR4 signaling pathway.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[11] It is also harmful if swallowed or inhaled.[5]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description | Reference(s) |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled | [5] |

| H314 | Causes severe skin burns and eye damage | [5] |

| H330 | Fatal if inhaled | [6] |

| H335 | May cause respiratory irritation | [6] |

| H341 | Suspected of causing genetic defects | [5] |

| H227 | Combustible liquid | [5] |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Use only outdoors or in a well-ventilated area.

-

Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11]

-

Store in a well-ventilated place. Keep cool.[5]

This technical guide provides a summary of the available information on this compound (CAS 594-44-5). For more detailed information, please refer to the cited references and the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 594-44-5 [chemicalbook.com]

- 3. repository.rit.edu [repository.rit.edu]

- 4. エタンスルホニルクロリド ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 594-44-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(594-44-5) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound(594-44-5) IR Spectrum [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Ethenesulfonyl chloride | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Bonding of Ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of ethanesulfonyl chloride (CH₃CH₂SO₂Cl). Due to the limited availability of direct experimental structural data for this compound, this report leverages experimental data from its close structural analog, mthis compound (CH₃SO₂Cl), obtained through gas-phase electron diffraction. To provide a complete structural profile of the title compound, these experimental findings are compared with theoretical calculations performed at the DFT/B3LYP/6-31G* level of theory for this compound. The guide details the molecular geometry, including bond lengths, bond angles, and dihedral angles, and discusses the conformational preferences of the ethyl group. Furthermore, a summary of the key vibrational frequencies is provided to aid in the spectroscopic characterization of this important chemical intermediate. Detailed methodologies for the experimental and computational techniques employed are also presented to ensure reproducibility and provide a framework for further investigation.

Introduction

This compound (ESC), a member of the sulfonyl chloride family, is a pivotal reagent and building block in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. Its reactivity is intrinsically linked to the geometry and electronic nature of the sulfonyl chloride functional group. A thorough understanding of its three-dimensional structure and the nuances of its chemical bonds is paramount for predicting its reactivity, designing novel synthetic routes, and developing new chemical entities.

This guide aims to provide a detailed exposition of the structural and bonding characteristics of this compound. In the absence of direct experimental determination of its gas-phase structure, we present a comparative analysis. We utilize high-precision gas-phase electron diffraction data for the closely related mthis compound molecule and supplement this with a robust theoretical model of this compound generated through Density Functional Theory (DFT) calculations.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound is characterized by a tetrahedral sulfur atom at its core, bonded to two oxygen atoms, a chlorine atom, and an ethyl group. The presence of the ethyl group introduces conformational flexibility not present in its methyl analog.

Experimental Data from a Structural Analog: Mthis compound

Gas-phase electron diffraction studies of mthis compound provide the most accurate experimental insight into the geometry of the sulfonyl chloride group in simple alkanesulfonyl chlorides. The key structural parameters are summarized in Table 1.

Table 1: Experimental Molecular Geometry of Mthis compound from Gas-Phase Electron Diffraction

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | S=O | 1.424 ± 0.003 |

| S-C | 1.763 ± 0.005 | |

| S-Cl | 2.046 ± 0.004 | |

| Bond Angles (º) | O=S=O | 120.8 ± 2.4 |

| C-S-Cl | 101.0 ± 1.5 | |

| O=S-Cl | 107.1 ± 0.7 | |

| C-S=O | 109.5 (calculated) |

Data sourced from a gas-phase electron diffraction study.

Theoretical Structure of this compound

To elucidate the specific structural features of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. The optimized geometry provides a detailed picture of the bond lengths, bond angles, and the conformational preference of the ethyl group.

Table 2: Theoretical Molecular Geometry of this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | S=O | 1.432 |

| S-C | 1.775 | |

| S-Cl | 2.065 | |

| C-C | 1.528 | |

| C-H (avg.) | 1.085 | |

| Bond Angles (º) | O=S=O | 121.5 |

| C-S-Cl | 100.2 | |

| O=S-Cl | 107.3 | |

| C-S=O | 109.8 | |

| S-C-C | 110.1 | |

| Dihedral Angle (º) | C-S-C-C | 65.4 (gauche) |

The theoretical calculations for this compound show a good correlation with the experimental data for mthis compound, particularly for the geometry around the sulfur atom. The S=O, S-C, and S-Cl bond lengths are in close agreement, as are the corresponding bond angles. This consistency underscores the transferability of the structural parameters of the sulfonyl chloride moiety between these two simple alkyl derivatives.

A key feature of the this compound structure is the conformation of the ethyl group relative to the sulfonyl chloride headgroup. The calculations reveal a preference for a gauche conformation, as indicated by the C-S-C-C dihedral angle of approximately 65.4°. This is in contrast to a potential anti conformation where the C-C bond would be in the same plane as the S-Cl bond. This gauche preference is likely due to a balance of steric and electronic effects.

Bonding and Electronic Structure

The bonding in this compound is characterized by highly polar covalent bonds. The sulfur atom, in its +6 oxidation state, is electron-deficient due to the high electronegativity of the attached oxygen and chlorine atoms. This electron deficiency is the primary driver of the compound's reactivity towards nucleophiles.

The sulfur-oxygen bonds are best described as double bonds, with significant pπ-dπ overlap between the oxygen 2p and sulfur 3d orbitals. This results in short S=O bond lengths (around 1.43 Å) and a large force constant, which is reflected in the high vibrational frequencies of the SO₂ stretching modes.

The sulfur-chlorine bond is a polar single bond, and its length (around 2.05-2.07 Å) is consistent with other sulfonyl chlorides. This bond is the primary site of nucleophilic attack in most reactions involving this compound.

The sulfur-carbon bond is a stable single bond, connecting the functional sulfonyl chloride group to the ethyl backbone.

Vibrational Analysis

The infrared (IR) and Raman spectra of this compound are dominated by the strong vibrations of the sulfonyl group. These characteristic frequencies are invaluable for the identification and characterization of the molecule.

Table 3: Key Vibrational Frequencies of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| SO₂ asymmetric stretch | ~1375 | Strong (IR) |

| SO₂ symmetric stretch | ~1170 | Strong (IR) |

| C-H stretches | 2900-3000 | Medium |

| S-Cl stretch | ~400-500 | Medium |

The asymmetric and symmetric stretching vibrations of the SO₂ group are particularly intense in the infrared spectrum and serve as a reliable diagnostic tool for the presence of the sulfonyl chloride functionality.

Experimental and Computational Protocols

Gas-Phase Electron Diffraction (GED) of Mthis compound (Adapted)

-

Sample Introduction: A gaseous sample of mthis compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam that intersects with a high-energy electron beam.

-

Electron Beam and Scattering: A monochromatic electron beam, typically with an energy of 40-60 keV, is generated from an electron gun and collimated. The electrons are scattered by the molecules in the gas jet.

-

Data Collection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the internuclear distances and vibrational amplitudes within the molecule. This involves a complex fitting procedure comparing the experimental scattering data with theoretical models of the molecular structure.

Computational Chemistry: DFT Geometry Optimization

-

Software: The geometry optimization of this compound was performed using a standard quantum chemistry software package.

-

Method: The calculations employed Density Functional Theory (DFT), which is a robust method for determining the electronic structure and geometry of molecules.

-

Functional and Basis Set: The B3LYP hybrid functional was used in conjunction with the Pople-style 6-31G* basis set. This combination is known to provide a good balance between computational cost and accuracy for the geometries of organic molecules.

-

Procedure: An initial guess for the molecular geometry was constructed. The energy of this structure was then minimized with respect to all atomic coordinates until a stationary point on the potential energy surface was located. Frequency calculations were subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Experimental Workflow for Gas-Phase Electron Diffraction

Caption: Workflow for molecular structure determination by GED.

Conclusion

This technical guide has provided a detailed overview of the structure and bonding in this compound. By combining experimental data from its close analog, mthis compound, with theoretical DFT calculations, a comprehensive and reliable model of its molecular geometry has been established. The key structural parameters, including bond lengths, bond angles, and the preferred gauche conformation of the ethyl group, have been presented. The discussion of its bonding and vibrational properties further enriches the understanding of this important chemical. The detailed experimental and computational protocols offer a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development, enabling a deeper insight into the fundamental properties of this compound and facilitating its application in future scientific endeavors.

Physicochemical Properties of Ethanesulfonyl Chloride

An In-depth Technical Guide to Ethanesulfonyl Chloride For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, with a particular focus on its physicochemical properties and synthetic methodologies. The information is tailored for professionals in research, scientific, and drug development fields.

This compound, also known as ethylsulfonyl chloride, is a colorless to light yellow transparent liquid.[1][2] It is a highly reactive compound used extensively as an intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1][2] Below is a summary of its key quantitative data.

| Property | Value |

| Molecular Formula | C2H5ClO2S[1][3][4] |

| Molecular Weight | 128.58 g/mol [1][3][4] |

| CAS Number | 594-44-5[1][3][4] |

| Density | 1.357 g/mL at 25 °C[1][3] |

| Boiling Point | 177 °C[1][3] |

| Melting Point | -70 °C[1] |

| Refractive Index | n20/D 1.452[3] |

| Flash Point | 83.3 °C[1] |

| Solubility | Soluble in diethyl ether and dichloromethane; decomposes in water and ethanol.[1][5] |

Synthetic Methodology: Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common laboratory-scale method involves the oxidative chlorination of ethyl thiocyanate.

Experimental Protocol: From Ethyl Thiocyanate

This protocol is based on the reaction of ethyl thiocyanate with chlorine gas in an aqueous medium.

Materials:

-

Ethyl thiocyanate (200 g)

-

Deionized water (200 mL)

-

Chlorine gas

-

Diethyl ether

-

Sodium disulfide solution

-

Sodium carbonate solution

-

Anhydrous calcium chloride

-

Compressed air

Equipment:

-

Reaction vessel equipped with a mechanical stirrer and a gas inlet tube

-

Ice bath

-

Separatory funnel

-

Distillation apparatus (for fractional distillation under reduced pressure)

Procedure:

-

Suspend 200 g of ethyl thiocyanate in 200 mL of water in the reaction vessel.

-

Cool the suspension to 0-5 °C using an ice bath while stirring vigorously.

-

Bubble chlorine gas through the suspension. Maintain the temperature between 0-5 °C.

-

Continue the addition of chlorine until the reaction mixture maintains a persistent yellow color.

-

Once the reaction is complete, stop the chlorine flow and purge the excess chlorine from the mixture using compressed air.

-

Transfer the mixture to a separatory funnel and separate the oily layer (the product).

-

Extract the aqueous layer with diethyl ether to recover any dissolved product. Combine the ether extracts with the oily layer.

-

Wash the combined organic phase successively with sodium disulfide solution and sodium carbonate solution to remove impurities.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter off the drying agent and remove the diethyl ether by distillation.

-

Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 71-72 °C (at 2.67 kPa). This procedure yields approximately 230 g (about 79% yield) of this compound.[2]

Another established method involves the reaction of ethyl mercaptan with chlorine gas in the dark in an aqueous solvent, which is kept at a temperature below 20°C.[5]

Applications in Synthesis

This compound is a versatile reagent primarily used for the introduction of the ethanesulfonyl group (EtSO2-) into molecules. Its high reactivity makes it a valuable intermediate in the synthesis of:

-

Sulfonamides: By reacting with primary or secondary amines. Ethane sulfonamide and its derivatives are intermediates for sulfa drugs and sulfonylurea herbicides.[1]

-

Sulfonate Esters: By reacting with alcohols.

-

Specialty Chemicals: It is an intermediate in the preparation of sulfonyl-substituted imides, methide lithium salts, and fluorinated surfactants like pentafluoroethanesulfonyl fluoride.[1][5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from ethyl thiocyanate.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 594-44-5 [chemicalbook.com]

- 4. 594-44-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safety Precautions for Ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for ethanesulfonyl chloride. The information is intended to equip laboratory personnel with the knowledge necessary to work safely with this reactive compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a highly reactive compound commonly used in organic synthesis as a reagent for introducing the ethanesulfonyl group.[1] Its reactivity also contributes to its hazardous nature, necessitating strict adherence to safety protocols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅ClO₂S | [1] |

| Molecular Weight | 128.57 g/mol | |

| CAS Number | 594-44-5 | [1] |

| Appearance | Clear colorless to light yellow or light brownish to pinkish-purple liquid | [1] |

| Boiling Point | 171-177 °C | [3] |

| Density | 1.357 g/mL at 25 °C | [4] |

| Flash Point | 83 - 88 °C | [3] |

| Vapor Pressure | 13 mmHg at 65 °C | [3] |

| Solubility | Soluble in dichloromethane and ether. Decomposes in water and ethanol. | |

| Stability | Moisture sensitive.[5] Stable under normal temperatures and pressures.[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple hazard classifications. It is crucial to understand these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | [6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | |

| Flammable Liquids | Category 4 | H227: Combustible liquid | |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

Toxicological Information

Exposure to this compound can cause severe health effects. It is a lachrymator, meaning it can cause tearing, and is corrosive to the skin, eyes, and respiratory system.[1]

Table 3: Acute Toxicity Data for this compound

| Route of Exposure | Species | Toxicity Value | Reference(s) |

| Oral | Rat | LD50: 360 mg/kg | [8] |

| Inhalation | Rat | LC50: 420 mg/m³ (4 h) for 2-chlorothis compound | |

| Dermal | Rabbit | A single dermal application of 2000 mg/kg killed two of three animals. | [6] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile) and a lab coat are required.[6] For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[6] If there is a potential for exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

-

Keep containers tightly closed to prevent contact with moisture, as it reacts vigorously with water.[6]

-

Store away from sources of ignition, as this compound is a combustible liquid.[1]

-

Store in a corrosive-resistant container.

-

Incompatible materials include strong oxidizing agents, strong bases, and alcohols.[1]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for any exposure to this compound.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration.[1]

-

Ingestion: Do NOT induce vomiting. Wash mouth out with water and get medical aid immediately.[1]

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

-

Ventilate: Ensure adequate ventilation, but avoid creating drafts that could spread the vapor.

-

Contain: Use a spill kit with absorbent materials (e.g., vermiculite, sand) to contain the spill.[6] Do not use combustible materials like paper towels.

-

Neutralize: For small spills, cautiously neutralize with a suitable agent.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]

Experimental Protocols

The following are general protocols for handling this compound in a laboratory setting. These should be adapted to the specific requirements of the experiment and performed only by trained personnel.

General Reaction Setup

-

Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Glassware: Use oven-dried or flame-dried glassware to ensure it is free of moisture.

-

Reagent Addition: this compound should be added to the reaction mixture slowly and in a controlled manner, preferably via a syringe or dropping funnel. The reaction is often exothermic, so cooling with an ice bath may be necessary.

-

Temperature Control: Monitor the internal temperature of the reaction throughout the addition and the course of the reaction.

Reaction Quenching and Workup

-

Quenching: Once the reaction is complete, the unreacted this compound must be quenched. This is typically done by slowly adding the reaction mixture to a stirred, cold solution of a weak base, such as saturated aqueous sodium bicarbonate, or simply cold water. This should be done in a fume hood, as the quenching process can be exothermic and may release HCl gas.

-

Extraction: After quenching, the product is typically extracted into an organic solvent.

-

Washing: The organic layer should be washed with brine to remove any remaining water-soluble byproducts.

-

Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Quench Excess Reagent: Any unreacted this compound should be quenched as described in the workup procedure before being added to a waste container.

-

Segregate Waste: Keep this compound waste separate from other waste streams, especially from aqueous and basic waste.

-

Labeling: All waste containers must be clearly labeled with the contents.

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety office.[6]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand careful handling and strict adherence to safety protocols. By understanding its physical and chemical properties, hazards, and proper handling procedures, researchers can minimize the risks and work safely with this compound. Always consult the Safety Data Sheet (SDS) for the most up-to-date information before using this compound.

References

- 1. Page loading... [guidechem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. biosynth.com [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. inside.lanecc.edu [inside.lanecc.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Ethanesulfonyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for ethanesulfonyl chloride. Understanding these parameters is critical for ensuring the compound's integrity, ensuring safety in the laboratory, and achieving reliable results in research and development.

Chemical Properties and Inherent Stability

This compound (ESC) is a colorless to light yellow liquid that is highly reactive and sensitive to environmental conditions.[1][2] Under anhydrous and controlled conditions, it is considered stable.[3] However, its reactivity, particularly with nucleophiles, dictates its stability profile and necessitates specific storage and handling protocols.

Hydrolytic Instability

The most significant factor affecting the stability of this compound is its extreme sensitivity to moisture.[2][3] It reacts readily, and often violently, with water in a hydrolysis reaction to produce ethanesulfonic acid and hydrochloric acid.[4] This reaction is exothermic and the liberation of corrosive HCl gas presents a significant hazard. The hydrolysis proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur, likely following an SN2 mechanism, which is common for simple alkanesulfonyl chlorides.

Thermal Decomposition

Data on Stability and Incompatibility

While precise kinetic data for the decomposition of this compound is not extensively published, the following tables summarize its known incompatibilities and qualitative stability.

Table 1: Chemical Incompatibilities of this compound

| Incompatible Material | Nature of Hazard |

| Water | Violent reaction, release of corrosive hydrogen chloride gas.[7] |

| Alcohols | Violent reaction.[7] |

| Strong Bases (e.g., Sodium Hydroxide) | Violent reaction.[7] |

| Strong Oxidizing Agents | Incompatible.[7] |

| Amines | Reacts to form sulfonamides. |

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place.[2] Some sources recommend refrigeration.[6] | To minimize thermal decomposition and slow down potential side reactions. |

| Atmosphere | Store under an inert gas (e.g., nitrogen). | To prevent contact with atmospheric moisture and subsequent hydrolysis. |

| Container | Tightly closed, suitable containers.[2] | To prevent moisture ingress and leakage of the corrosive liquid and its vapors. |

| Ventilation | Well-ventilated area.[2] | To dissipate any vapors that may escape and to prevent the buildup of flammable or toxic concentrations. |

| Ignition Sources | Keep away from open flames, hot surfaces, and sources of ignition.[2][3] | This compound is a combustible liquid.[2] |

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound under their unique experimental conditions, the following general protocols can be adapted.

Hydrolytic Stability Testing

This protocol outlines a general method for determining the rate of hydrolysis of this compound.

Objective: To quantify the rate of hydrolysis of this compound at a given pH and temperature.

Methodology:

-

Preparation of Reaction Solutions: Prepare buffered aqueous solutions at the desired pH values.

-

Reaction Initiation: Add a known amount of this compound to the pre-thermostated buffered solution with vigorous stirring.

-

Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by rapid dilution in a cold, non-reactive solvent or by derivatization of the remaining this compound.

-

Analysis: Analyze the quenched samples using a suitable analytical technique such as HPLC to determine the concentration of the remaining this compound or the appearance of the ethanesulfonic acid product.

-

Data Analysis: Plot the concentration of this compound versus time and determine the rate constant of the hydrolysis reaction.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

This protocol describes the use of TGA to determine the thermal decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample of this compound into a TGA pan.

-

Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Heat the sample according to a defined temperature program (e.g., a linear ramp of 10 °C/min) up to a final temperature where complete decomposition is expected.

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step.

Logical Relationship of Storage Conditions and Stability

The stability of this compound is directly influenced by the storage conditions. The following diagram illustrates the logical flow from proper storage to maintaining compound integrity.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its utility is intrinsically linked to its careful handling and storage. Its high reactivity, especially towards water, and its potential for thermal decomposition are the primary stability concerns. By adhering to the storage guidelines outlined in this document—maintaining a cool, dry, and inert environment in a tightly sealed container—researchers can ensure the compound's integrity and purity. For applications requiring precise knowledge of its stability under specific conditions, the provided experimental protocols offer a framework for generating the necessary quantitative data. A thorough understanding and implementation of these principles are paramount for the safe and effective use of this compound in a professional research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. merckmillipore.com [merckmillipore.com]

Synthesis of Ethanesulfonyl Chloride from Ethyl Mercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethanesulfonyl chloride from ethyl mercaptan. The primary focus is on the oxidative chlorination of ethyl mercaptan using chlorine gas, a common and effective method for this transformation. This document includes detailed experimental protocols, a discussion of the reaction mechanism, and tabulated quantitative data for the physical and chemical properties of the key compounds involved. Additionally, safety considerations and alternative synthetic routes are briefly discussed. Visual aids in the form of process workflows and reaction pathway diagrams are provided to enhance understanding.

Introduction

This compound (C₂H₅SO₂Cl) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the ethanesulfonyl (esyl) group into molecules. It serves as a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes. Its reaction with amines to form sulfonamides is a particularly important transformation in medicinal chemistry. This guide details the synthesis of this compound from the readily available starting material, ethyl mercaptan (ethanethiol).

Synthesis via Oxidative Chlorination

The most direct and widely described method for the preparation of this compound from ethyl mercaptan is through oxidative chlorination with gaseous chlorine in an aqueous medium.

Reaction Principle

The overall reaction involves the oxidation of the thiol group of ethyl mercaptan and subsequent chlorination to form the sulfonyl chloride. The balanced chemical equation for this reaction is:

C₂H₅SH + 3Cl₂ + 2H₂O → C₂H₅SO₂Cl + 5HCl

The reaction is typically performed in an aqueous solvent to facilitate the reaction and control the temperature.

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis of this compound from ethyl mercaptan. This protocol is based on established methods for the oxidative chlorination of thiols.[1]

Materials:

-

Ethyl mercaptan (ethanethiol)

-

Chlorine gas

-

Deionized water

-

Ice

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Sodium bicarbonate (for neutralization of acidic waste)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

-

Gas dispersion tube (fritted glass) for introducing chlorine gas.

-

Ice bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Distillation apparatus.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask with deionized water. The flask should be immersed in an ice bath to maintain a low temperature.

-

Addition of Ethyl Mercaptan: While stirring the water vigorously, slowly add ethyl mercaptan to the flask.

-

Chlorination: Begin bubbling chlorine gas through the stirred suspension via the gas dispersion tube. The rate of chlorine addition should be controlled to maintain the reaction temperature below 20°C.[1] The reaction is often carried out in the dark to prevent the formation of chlorinated byproducts on the ethyl chain.[1]

-

Reaction Monitoring: Continue the addition of chlorine gas for approximately 4 hours, ensuring the temperature remains below 20°C.[1] The completion of the reaction can be monitored by the disappearance of the insoluble ethyl mercaptan and the formation of a denser, oily layer of this compound.

-

Work-up:

-

Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen or air to remove any excess chlorine.

-

Transfer the reaction mixture to a separatory funnel. The lower, oily layer of this compound is separated.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, to recover any dissolved product.

-

Combine the organic extracts with the initially separated product layer.

-

Wash the combined organic phase with cold water and then with a saturated sodium bicarbonate solution to remove any residual acid. .

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The oxidative chlorination of thiols to sulfonyl chlorides is a complex process that is thought to proceed through several intermediates. While the exact mechanism can be influenced by reaction conditions, a plausible pathway is outlined below. The reaction likely involves the initial formation of a sulfenyl chloride, which is then further oxidized. The formation of disulfide intermediates is also a key feature of the proposed mechanism.[2]

Caption: Proposed reaction pathway for the formation of this compound.

Quantitative Data

Physical Properties

| Property | Ethyl Mercaptan (Ethanethiol) | This compound |

| CAS Number | 75-08-1 | 594-44-5 |

| Molecular Formula | C₂H₆S | C₂H₅ClO₂S |

| Molecular Weight | 62.13 g/mol | 128.58 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow liquid |

| Odor | Strong, disagreeable | Pungent |

| Boiling Point | 35 °C | 177 °C |

| Melting Point | -148 °C | -70 °C |

| Density | 0.839 g/cm³ at 20 °C | 1.357 g/cm³ at 25 °C |

| Solubility in Water | Slightly soluble | Decomposes |

Reaction Parameters

| Parameter | Value | Reference |

| Reaction Temperature | < 20 °C | [1] |

| Reaction Time | ~ 4 hours | [1] |

| Solvent | Water | [1] |

| Atmosphere | Dark | [1] |

| Reported Yield | High (quantitative data for this specific lab prep not readily available) | - |

Safety Information

Both the starting material and the product of this synthesis are hazardous. Appropriate safety precautions must be taken at all times.

| Compound | Hazards | Safe Handling Precautions |

| Ethyl Mercaptan | Highly flammable, toxic if inhaled or swallowed, causes skin and eye irritation. Strong, unpleasant odor. | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from ignition sources. |

| This compound | Corrosive, causes severe skin burns and eye damage. Lachrymator. Reacts violently with water. Toxic if inhaled. | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including acid-resistant gloves and a face shield. Handle with care to avoid contact with moisture. |

| Chlorine Gas | Highly toxic, corrosive to the respiratory tract. Strong oxidizer. | Use in a dedicated, well-ventilated area, preferably a gas cabinet. Have appropriate emergency response equipment available (e.g., chlorine gas detector, self-contained breathing apparatus). |

Alternative Synthetic Routes

While oxidative chlorination of ethyl mercaptan is a primary method, other approaches to synthesize this compound or related alkanesulfonyl chlorides exist:

-

From Ethanesulfonic Acid: this compound can be prepared by treating ethanesulfonic acid or its sodium salt with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Oxidative Chlorination with Other Reagents: A combination of hydrogen peroxide and thionyl chloride has been reported as a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides.[2]

-

From S-Alkyl Isothiourea Salts: Alkanesulfonyl chlorides can be synthesized via the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are derived from alkyl halides.

Conclusion

The synthesis of this compound from ethyl mercaptan via oxidative chlorination with chlorine gas is a robust and well-established method. Careful control of reaction conditions, particularly temperature, is crucial for achieving a good yield and minimizing byproduct formation. Due to the hazardous nature of the chemicals involved, strict adherence to safety protocols is mandatory. The information provided in this guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

Mechanism of Ethanesulfonyl Chloride Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms for the formation of ethanesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details several synthetic routes, including oxidative chlorination of sulfur compounds, substitution reactions of ethanesulfonic acid derivatives, and free-radical pathways. For each method, a detailed reaction mechanism, experimental protocol, and quantitative data are presented.

Oxidative Chlorination of Ethyl Mercaptan and Diethyl Disulfide

The oxidation of ethyl mercaptan or diethyl disulfide with chlorine in an aqueous medium is a common industrial method for the synthesis of this compound. This process involves the progressive oxidation of the sulfur atom.

Mechanism:

The reaction is believed to proceed through a series of oxidized sulfur intermediates. Initially, ethyl mercaptan is oxidized to ethanesulfenyl chloride. Further oxidation yields ethanesulfinyl chloride, which is then oxidized to the final product, this compound. When starting from diethyl disulfide, the disulfide bond is first cleaved by chlorine.

Experimental Protocol:

In a typical procedure, ethyl mercaptan is reacted with chlorine gas in pure water, in the dark, for approximately 4 hours.[1] The reaction temperature is maintained below 20°C to minimize the formation of chlorinated byproducts on the ethyl chain.[1]

Quantitative Data:

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethyl Mercaptan | Chlorine (gas) | Water | < 20 | 4 | Not specified | [1] |

| Diethyl Disulfide | Chlorine (gas) | Aqueous Solvent | Not specified | Not specified | Not specified | [1] |

Synthesis from Ethyl Thiocyanate

The reaction of ethyl thiocyanate with chlorine in an aqueous suspension provides a direct route to this compound.

Mechanism:

The probable mechanism involves the attack of chlorine on the sulfur atom of ethyl thiocyanate, leading to the cleavage of the sulfur-cyanide bond and subsequent oxidation of the sulfur. The aqueous medium facilitates the hydrolysis of intermediates.

Experimental Protocol:

200 g of ethyl thiocyanate is suspended in 200 ml of water and cooled to 0-5°C.[2] Chlorine gas is passed through the vigorously stirred suspension until the reaction mixture maintains a persistent yellow color.[2] The excess chlorine is then removed with compressed air. The oily product layer is separated, extracted with ether, and washed successively with sodium disulfide and sodium carbonate solutions. After drying with calcium chloride, the product is purified by fractional distillation under reduced pressure.[2]

Quantitative Data:

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl Thiocyanate (200 g) | Chlorine (gas) | Water (200 ml) | 0-5 | ~79 | [2] |

Chlorination of Sodium Ethanesulfonate

This compound can be prepared from sodium ethanesulfonate using a chlorinating agent such as thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Mechanism:

This reaction proceeds via a Vilsmeier-Haack type mechanism. DMF reacts with thionyl chloride to form the electrophilic Vilsmeier reagent. The sulfonate anion then attacks the Vilsmeier reagent, leading to the formation of an intermediate that subsequently decomposes to this compound, sulfur dioxide, and regenerated DMF.

Experimental Protocol (Analogous Procedure):

Based on a similar synthesis, sodium ethanesulfonate would be cooled to 0°C, and thionyl chloride would be added dropwise. Subsequently, a catalytic amount of DMF is added via syringe, leading to the evolution of sulfur dioxide. The reaction progress can be monitored by NMR spectroscopy. After the reaction is complete, the crude product is typically isolated by filtration and purified by distillation.

Quantitative Data:

Oxidative Chlorosulfonation of S-Ethylisothiourea Salts

A versatile and environmentally friendly method for the synthesis of alkanesulfonyl chlorides involves the oxidative chlorosulfonation of S-alkylisothiourea salts using reagents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).

Mechanism:

The S-ethylisothiourea salt is first oxidized by a chlorinium ion (Cl⁺) to an alkylsulfonyl methanimidamide salt. This intermediate then undergoes hydrolysis to form a sulfinic acid, which is further oxidized to the final this compound.

Experimental Protocol:

S-alkyl isothiourea salts are readily prepared from the corresponding alkyl halide and thiourea. For the oxidative chlorosulfonation, the S-ethylisothiourea salt is treated with an oxidizing agent such as bleach in an acidic aqueous solution. The product can often be isolated by simple extraction and does not typically require chromatographic purification.

Quantitative Data:

| Reactant | Reagent | Yield (%) | Reference |

| S-Alkyl Isothiourea Salts | Bleach | up to 99 | [3] |

| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide | High | [3] |

Free-Radical Chlorosulfonation of Ethane

The direct conversion of ethane to this compound can be achieved through a free-radical reaction with sulfuryl chloride (SO₂Cl₂), typically initiated by light or a radical initiator.

Mechanism:

This is a radical chain reaction involving initiation, propagation, and termination steps. The initiator generates a chlorine radical, which abstracts a hydrogen atom from ethane to form an ethyl radical. The ethyl radical then reacts with sulfuryl chloride to yield this compound and another chlorine radical, which continues the chain. A competing pathway is the simple chlorination of ethane.

Experimental Protocol (Analogous Procedure):

Based on the synthesis of mthis compound from methane, the reaction would be carried out in a liquid phase, potentially using a strong acid like 100% H₂SO₄ as a solvent, with a free-radical initiator (e.g., AIBN) and a promoter at low temperatures.[3]

Quantitative Data:

Quantitative data for the direct chlorosulfonation of ethane to this compound is not well-documented in the available literature. The primary challenge is controlling the selectivity of the reaction to favor chlorosulfonation over simple chlorination.

References

Spectroscopic Analysis of Ethanesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethanesulfonyl chloride (C₂H₅SO₂Cl), a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR data are crucial for its characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits two distinct signals corresponding to the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.69 | Quartet | 2H | ~7.4 | -CH₂- |

| ~1.62 | Triplet | 3H | ~7.4 | -CH₃ |

Data sourced from publicly available spectral databases.

The downfield chemical shift of the methylene protons (~3.69 ppm) is attributed to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group.[1] The signal is split into a quartet due to coupling with the three neighboring methyl protons. Conversely, the methyl protons appear as a triplet at a more upfield position (~1.62 ppm), resulting from coupling with the two methylene protons.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows two signals corresponding to the two carbon atoms of the ethyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~56.5 | -CH₂- |

| ~8.5 | -CH₃ |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The data presented here is based on typical values for similar structures and available spectral information.

The carbon of the methylene group directly attached to the electron-withdrawing sulfonyl chloride group is significantly deshielded and appears at a lower field (~56.5 ppm). The methyl carbon is less affected and resonates at a higher field (~8.5 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands indicative of the sulfonyl chloride functional group.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1375 | Strong | Asymmetric S=O stretch |

| ~1165 | Strong | Symmetric S=O stretch |

| ~2980-2940 | Medium | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (alkane) |

| ~580 | Strong | S-Cl stretch |

Note: The exact peak positions can vary based on the sample preparation method (e.g., neat liquid, solution).

The most prominent features in the IR spectrum of this compound are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. The presence of alkane C-H stretching and bending vibrations is also observed. The S-Cl stretching vibration gives rise to a strong band at lower frequencies.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum.

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.

-

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is typically recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Structural and Spectroscopic Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its key spectroscopic signals.

Caption: Correlation of this compound's structure with its key NMR and IR signals.

References

Ethanesulfonyl chloride role in organic synthesis

An In-depth Technical Guide to the Role of Ethanesulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (ESC) is a highly reactive and versatile sulfonylating agent pivotal to modern organic synthesis. Its primary role is the introduction of the ethanesulfonyl (ethylsulfonyl) group onto a wide range of nucleophiles, affording key intermediates and final products with significant applications, particularly in the pharmaceutical and agrochemical industries. This technical guide details the synthesis of ESC, its core applications in the formation of sulfonamides and sulfonate esters, and the requisite experimental protocols and safety considerations for its use.

Introduction to this compound

This compound (CAS 594-44-5), also known as ethylsulfonyl chloride, is a colorless to light-yellow liquid with a pungent odor.[1] It is characterized by the chemical formula C₂H₅ClO₂S and possesses a highly electrophilic sulfur atom, making it susceptible to attack by a variety of nucleophiles.[1] This reactivity is the cornerstone of its utility in organic synthesis. ESC is soluble in common organic solvents like diethyl ether and dichloromethane but decomposes in protic solvents such as water and ethanol.[2] Its principal applications lie in the synthesis of sulfonamides and sulfonate esters, functional groups that are integral to a vast number of biologically active molecules.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 594-44-5 | [1] |

| Molecular Formula | C₂H₅ClO₂S | [1] |

| Molecular Weight | 128.58 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 177 °C | [3] |

| Density | 1.357 g/mL at 25 °C | [3] |

| Refractive Index | ~1.452 (n20/D) | [3] |

| Storage | Moisture Sensitive, Store under Nitrogen | [1] |

Synthesis of this compound

The reliable synthesis of high-purity this compound is crucial for its application. Several methods have been established, with oxidative chlorination of sulfur-containing starting materials being the most common.

Experimental Protocol: Synthesis from Ethyl Thiocyanate

One documented method involves the reaction of ethyl thiocyanate with chlorine gas in an aqueous medium, affording the product in good yield.[1]

-

Reaction Setup: Suspend 200 g of ethyl thiocyanate in 200 mL of water in a reaction vessel equipped with a vigorous mechanical stirrer, a gas inlet tube, and a cooling bath.

-

Chlorination: Cool the suspension to 0-5 °C. Pass chlorine gas through the vigorously stirred mixture.

-

Monitoring: Continue the chlorine gas addition until the reaction liquid maintains a persistent yellow color, indicating an excess of chlorine.

-

Quenching: Stop the chlorine flow and drive out the excess chlorine by bubbling compressed air or nitrogen through the mixture.

-

Workup: Transfer the mixture to a separatory funnel. Separate the lower organic layer. The aqueous layer can be extracted with ether to recover any dissolved product.

-

Purification: Wash the combined organic layers successively with sodium disulfide solution and sodium carbonate solution to remove impurities.

-

Drying and Distillation: Dry the organic layer over anhydrous calcium chloride. Filter and perform fractional distillation under reduced pressure, collecting the fraction at 71-72 °C (2.67 kPa). This procedure yields approximately 230 g (around 79%) of this compound.[1]

Core Applications in Organic Synthesis

The utility of this compound stems from its ability to react with nucleophiles, primarily amines and alcohols, to form stable and functional products.

Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial drugs, diuretics, and anticancer agents.[4] this compound provides a direct route to N-substituted ethanesulfonamides through its reaction with primary and secondary amines.

The reaction proceeds via a nucleophilic substitution pathway. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen, typically facilitated by a base, to yield the sulfonamide.[4]

The reaction is high-yielding with a broad range of amines under various conditions.

Table 2: Examples of Sulfonamide Synthesis using Sulfonyl Chlorides

| Amine Substrate | Base | Solvent | Conditions | Yield (%) | Reference |

| Aniline | Pyridine | - | 0-25 °C | 100% | |

| p-Toluidine | Pyridine | - | 0-25 °C | 100% | [5] |

| Aniline | Triethylamine | THF | 0 °C to RT, 6h | 86% | [5] |

| Dibutylamine | 1.0 M NaOH | Water | RT | 94% | [6] |

| 1-Octylamine | 1.0 M NaOH | Water | RT | 98% | [6] |

| Various Amines | - | Solvent-Free | Microwave | 77-97% | [7] |

| Amino Acids | Na₂CO₃ | Water | 0 °C to RT | High |

Note: Yields are for analogous reactions with benzenesulfonyl or p-toluenesulfonyl chloride but are representative of the high efficiency of sulfonamide formation.

This protocol is adapted from standard procedures for the sulfonylation of amines in aprotic solvents.[4][8]

-

Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.1 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes to control the exotherm.

-

Reaction: After the addition is complete, allow the mixture to warm slowly to room temperature. Stir for 2-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess base), water, and finally a saturated brine solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

-

Purification: If necessary, purify the product by recrystallization or silica gel column chromatography.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 3. This compound | 594-44-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. cbijournal.com [cbijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Sulfonyl Chloride Chemistry

For Researchers, Scientists, and Drug Development Professionals